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For Researchers, Scientists, and Drug Development Professionals: An objective guide to the

clinical performance of CBP501 in combination therapy for microsatellite stable colorectal

cancer (MSS-CRC), benchmarked against alternative treatment regimens. This report

synthesizes available clinical and preclinical data, providing a framework for evaluating its

therapeutic potential.

Microsatellite stable colorectal cancer (MSS-CRC) presents a significant therapeutic challenge,

with limited efficacy for single-agent immunotherapies. The investigational drug CBP501, a

novel peptide with a multi-modal mechanism of action, has emerged as a potential candidate to

enhance the efficacy of existing treatments. This guide provides a comprehensive comparison

of the available data on CBP501 in combination with cisplatin and nivolumab against other

therapeutic options for patients with refractory MSS-CRC.

Efficacy of CBP501 in Combination Therapy
CBP501 is a 12-amino acid peptide that functions as a G2 checkpoint abrogator and a

calmodulin-modulating agent.[1][2] Its mechanism of action is thought to increase the influx of

platinum-based chemotherapy into tumor cells and to induce immunogenic cell death, thereby

potentially sensitizing "cold" MSS tumors to immune checkpoint inhibitors.[1][3]

A Phase Ib clinical trial (NCT03113188) evaluated the safety and efficacy of CBP501 in

combination with cisplatin and the anti-PD-1 antibody nivolumab in patients with advanced

refractory solid tumors.[1][4] The study included an expansion cohort of 10 patients with heavily
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pretreated MSS-CRC.[1][2] In this cohort, the triple-drug combination demonstrated a

promising median Overall Survival (OS) of 17.5 months.[1][2]

Quantitative Efficacy Data
The following table summarizes the key efficacy data from the NCT03113188 trial for the MSS-

CRC cohort and compares it with other relevant therapies for refractory MSS-CRC.
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Experimental Protocols
CBP501 in Combination with Cisplatin and Nivolumab
(NCT03113188)
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Study Design: This was a multicenter, open-label, Phase Ib study with a dose-escalation

phase followed by dose-expansion cohorts.[1][4] The MSS-CRC expansion cohort enrolled

patients with pathologically confirmed, locally advanced or metastatic solid tumors who had

an ECOG performance status of 0-1 and a life expectancy of more than three months.[1]

Treatment Protocol: In the expansion cohort, patients received CBP501 at a dose of 25

mg/m² and cisplatin at 60 mg/m² administered simultaneously as a 1-hour intravenous

infusion every 3 weeks.[1] Nivolumab was administered on the same day at a dose of 240

mg as a 1-hour infusion following the CBP501/cisplatin infusion.[1]

Efficacy Assessment: Tumor responses were assessed every 6 weeks while on study, and

then every 3 months.[1]

Signaling Pathways and Experimental Workflows
CBP501 Mechanism of Action
CBP501's primary mechanism involves the modulation of calmodulin, a key intracellular

calcium sensor.[5][6] By binding to calmodulin, CBP501 is thought to disrupt downstream

signaling pathways that regulate cell cycle progression and platinum drug influx.[5][6] This

action, combined with its G2 checkpoint abrogation properties, leads to enhanced tumor cell

killing by cisplatin and a potentially more immunogenic tumor microenvironment, making it

more susceptible to PD-1 blockade by nivolumab.
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Caption: CBP501's proposed mechanism of action in sensitizing tumor cells to cisplatin and

nivolumab.

Experimental Workflow for Preclinical Evaluation
Preclinical studies are essential for establishing the initial efficacy and mechanism of action of

novel cancer therapies. A typical workflow for evaluating a drug like CBP501 in a colorectal

cancer model is depicted below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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